PF-06282999
概要
科学的研究の応用
PF-06282999 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of thiouracil derivatives. In biology, it is employed to investigate the role of myeloperoxidase in various physiological and pathological processes. In medicine, this compound is being explored for its potential to treat cardiovascular diseases by inhibiting myeloperoxidase activity. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
作用機序
PF-06282999は、ミエロペルオキシダーゼ酵素を不可逆的に不活性化することにより、その効果を発揮します。このメカニズムは、チオウラシル硫黄原子の酸化が関与し、ミエロペルオキシダーゼのヘム基と共有結合を形成します。 この不活性化により、酵素が活性酸素種の生成を触媒することができなくなり、それによって酸化ストレスと炎症が軽減されます .
生化学分析
Biochemical Properties
PF-06282999 is a potent and selective inhibitor of myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species during inflammatory responses . The compound interacts with the heme group of MPO, leading to its irreversible inactivation. This interaction is highly selective, with minimal effects on other heme-containing enzymes such as thyroid peroxidase and cytochrome P450 isoforms . The estimated EC50 for this compound in plasma is 3.8 μM, which corresponds well with the IC50 value obtained in human whole blood assays .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to inflammation and oxidative stress. By inhibiting MPO, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative damage to cells . This compound also affects cell signaling pathways, including those involving cytochrome P4503A4 (CYP3A4) induction. Studies using human hepatocytes revealed that this compound can moderately increase CYP3A4 mRNA and enzyme activity in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the heme group of MPO. The thiouracil sulfur atom in this compound is oxidized by the compound I intermediate of oxidized MPO, resulting in the formation of a thiyl radical. This radical covalently attaches to the heme moiety, causing irreversible inactivation of the enzyme . This mechanism ensures high selectivity and efficacy in inhibiting MPO activity.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and resistance to metabolic turnover from liver microsomes and hepatocytes from both animals and humans . The compound’s effects on cellular function have been observed over extended periods, with studies indicating that it maintains its inhibitory activity on MPO without significant degradation . Long-term studies in vitro and in vivo have shown consistent results, supporting its potential for therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, the compound demonstrated low to moderate plasma clearances and good oral bioavailability at doses ranging from 3 to 5 mg/kg . Higher doses resulted in increased plasma exposure and enhanced inhibitory effects on MPO activity. At very high doses, potential toxic or adverse effects were observed, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is primarily eliminated via non-metabolic routes, with renal excretion of the unchanged parent compound being the principal clearance mechanism in humans . The compound is resistant to metabolic turnover, and in vitro transport studies have suggested moderate intestinal permeability and minimal transporter-mediated hepatobiliary disposition . This characteristic minimizes the risk of bioactivation to reactive species, reducing the potential for idiosyncratic toxicity.
Transport and Distribution
This compound demonstrates moderate plasma protein binding across various species, including humans . In vitro transport studies have indicated moderate intestinal permeability and minimal transporter-mediated hepatobiliary disposition . The compound is equally distributed into plasma and red blood cells, with blood/plasma ratios close to 1 in preclinical species and humans .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MPO. The compound’s physicochemical properties, including its molecular weight, lipophilicity, and topological polar surface area, favor its distribution within the cytoplasm . This localization is crucial for its inhibitory activity on MPO, ensuring effective interaction with the enzyme.
準備方法
PF-06282999は、チオウラシル骨格を含む一連の化学反応によって合成されます最終段階では、ピリミジン環のアシル化が行われ、アセトアミド誘導体が生成されます . 産業生産方法は、制御された反応条件と精製技術を通じて化合物の収率と純度を最適化することに焦点を当てています。
化学反応の分析
PF-06282999は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundのチオウラシル硫黄原子の酸化は、スルホキシドとスルホンを生成します .
科学研究への応用
This compoundは、幅広い科学研究への応用を持っています。化学では、チオウラシル誘導体の反応性を研究するためのモデル化合物として使用されます。生物学では、ミエロペルオキシダーゼの役割をさまざまな生理学的および病理学的プロセスにおいて調査するために使用されます。医学では、this compoundは、ミエロペルオキシダーゼ活性を阻害することで心臓血管疾患を治療する可能性について調査されています。 さらに、製薬業界では、新しい治療薬の開発に応用されています .
類似化合物との比較
PF-06282999は、他のチオウラシル誘導体と比較して、甲状腺ペルオキシダーゼなどの他のペルオキシダーゼよりもミエロペルオキシダーゼに対して高い選択性を示すため、ユニークです。類似の化合物には、6-(5-クロロ-2-メトキシフェニル)-3,4-ジヒドロ-4-オキソ-2-チオキソ-1(2H)-ピリミジンアセトアミドやその他のチオウラシル系阻害剤などがあります。 This compoundのユニークな点は、その理化学的特性であり、代謝経路を介さずに排泄されることを促進するため、特異体質毒性のリスクを軽減します .
特性
IUPAC Name |
2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYNYWFGIDGBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435467-37-0 | |
Record name | PF-06282999 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435467370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06282999 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11683 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06282999 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3O4Q2NC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)?
A: this compound functions as an irreversible, mechanism-based inactivator of the enzyme myeloperoxidase (MPO). [] This means it requires catalytic turnover by MPO to form a covalent bond and permanently disable the enzyme. [] While the exact binding details are not provided in the papers, this inactivation effectively reduces MPO activity and downstream hypochlorous acid production. []
Q2: How does this compound impact drug metabolism, specifically involving CYP3A4?
A: Research shows that this compound acts as a pregnane X receptor (PXR) agonist. [] This activation leads to the induction of CYP3A4 mRNA and increased midazolam-1′-hydroxylase activity, indicating increased CYP3A4 enzyme activity. [, ] This induction was confirmed in human hepatocytes, where this compound caused a significant increase in CYP3A4 mRNA and enzyme activity. []
Q3: What is the clinical significance of this compound's interaction with CYP3A4?
A: The induction of CYP3A4 by this compound has implications for potential drug-drug interactions. Clinical studies demonstrated a dose-dependent decrease in midazolam exposure (AUC and Cmax) after 14 days of this compound treatment. [] This interaction highlights the need to consider potential dosage adjustments for co-administered drugs metabolized by CYP3A4. []
Q4: How was the potential for this compound to cause drug-drug interactions assessed preclinically?
A: Scientists used a combination of in vitro, in silico, and biomarker methodologies. [] In vitro studies in human hepatocytes measured CYP3A4 induction. [] In silico modeling with Simcyp software predicted the magnitude of drug-drug interactions based on this compound and midazolam pharmacokinetics. [] Biomarkers like 4β-hydroxycholesterol/cholesterol and urinary 6β-hydroxycortisol/cortisol ratios were also monitored in clinical trials. []
Q5: Beyond CYP3A4 induction, what is known about the metabolism and excretion of this compound?
A: this compound demonstrates resistance to metabolic breakdown by liver microsomes and hepatocytes from various species, including humans. [] This low metabolic turnover is consistent with its physicochemical properties. [] Studies indicate that renal excretion of the unchanged parent compound is the primary clearance mechanism in humans. []
Q6: What is the significance of this compound’s effect on atherosclerotic lesions in preclinical models?
A: In Ldlr-/- mice, a model of atherosclerosis, this compound treatment did not alter overall lesion area but significantly reduced the necrotic core area within the plaques. [] This suggests that MPO inhibition might contribute to plaque stabilization rather than directly affecting plaque size. []
Q7: What are the potential implications of reduced necrotic core area in atherosclerotic lesions observed with this compound treatment?
A: Necrotic cores contribute to plaque instability and rupture, which can lead to acute cardiovascular events. [] Although further research is needed, the observed reduction in necrotic core area with this compound suggests a potential for this compound to improve plaque stability and potentially reduce the risk of adverse cardiovascular events. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。